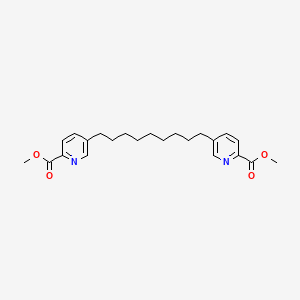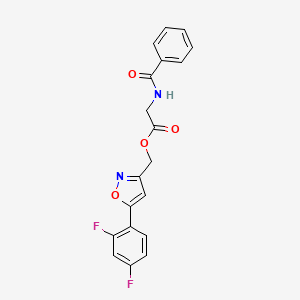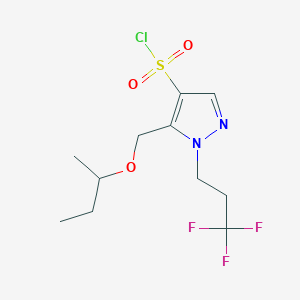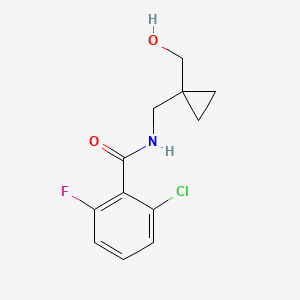
6-Methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a chemical compound with the molecular formula C19H21ClN2O2 . It is a useful research chemical .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Candida antarctica lipase A (CALA) catalyzed the N-acylation of 1-methyl-6,7-dimethoxy-1,2,3,4-THIQ in an enantioselective manner, resulting in carbamate and unreacted amine with an excellent enantiomeric excess value and good yield .Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydroisoquinoline (THIQ) or tetrahydro-β-carboline (THβC) core . The molecular weight is 344.83524 .Chemical Reactions Analysis
The preparation of enantiomeric THIQ and THβC derivatives involves O-acylation of the primary hydroxy group, N-acylation of the secondary amino group, and CO OEt hydrolysis of the corresponding racemic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 344.83524 . More specific properties such as melting point, boiling point, and density are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Antioxidant and Cytotoxic Properties
6-Methoxytetrahydro-β-carboline derivatives exhibit moderate antioxidant properties, with specific derivatives showing the highest antioxidant activity while maintaining low cytotoxic activities on non-tumor cell lines. This suggests potential for the development of antioxidant agents with safety profiles superior to conventional treatments like 5-fluorouracil, cisplatin, and betulinic acid (Goh et al., 2015) source.
Characterization and Potential Applications
A study focused on the optimization and characterization of new 6-methoxy-tetrahydro-β-carboline derivatives through the Maillard reaction. This research, exploring synthesis conditions and analytical characterization, highlights the role of these compounds in scientific investigations, potentially paving the way for applications in drug discovery and material sciences (Goh, Mordi, & Mansor, 2015) source.
Neuropharmacological Effects
Investigations into 6-Methoxy-1,2,3,4-tetrahydro-β-carboline's neuropharmacological effects reveal its potential as an anticonvulsant. This compound has been found to attenuate behavioral seizures in mice, suggesting a serotonergic involvement in its mechanism of action, which may inform future research into treatments for seizure disorders (Buckholtz, 1975) source.
Acetylcholinesterase Inhibition
A newly synthesized tetrahydro-β-carboline derivative has shown potential as an acetylcholinesterase inhibitor, indicating possible applications in treating neurodegenerative diseases such as Alzheimer's. The compound displayed selective binding and inhibition of acetylcholinesterase, alongside a favorable toxicological profile, suggesting it as a candidate for further investigation into its therapeutic potential (Arshad et al., 2020) source.
Zukünftige Richtungen
The future directions in the research of this compound could involve exploring its potential applications in various fields, given its interesting chemical structure. The use of green enzymatic strategies for the preparation of chemically and pharmaceutically important enantiomeric compounds is one area of interest .
Eigenschaften
IUPAC Name |
6-methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.ClH/c1-22-13-5-3-4-12(10-13)18-19-15(8-9-20-18)16-11-14(23-2)6-7-17(16)21-19;/h3-7,10-11,18,20-21H,8-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBBIKSRHSHVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC(=CC=C4)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R,4S,5S)-2-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B2749650.png)

![N,N-dimethyl-4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide](/img/structure/B2749653.png)
![N-(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2749655.png)


![8-((1-Acetylindolin-5-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2749660.png)

![N-[(1-Propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B2749662.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazol-2(3h)-one](/img/structure/B2749665.png)
![2-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole](/img/structure/B2749666.png)
